Methyl 4-Amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride
Overview
Description
Methyl 4-Amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride is an organic compound with the molecular formula C8H13ClN2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. Nitration of the pyrrole ring is achieved using nitric acid, and the nitro group is subsequently reduced to an amino group using a reducing agent such as tin(II) chloride.
Esterification: The carboxylate group is introduced through esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like tin(II) chloride.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids in the presence of a catalyst.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-Amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of Methyl 4-Amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrole ring’s aromatic nature allows it to participate in π-π interactions with aromatic amino acids in proteins, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-Amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride
- Methyl 4-Amino-1-ethyl-1H-pyrrole-2-carboxylate
- 4-Amino-1-ethyl-1H-pyrrole-2-carboxylic acid
Uniqueness
Methyl 4-Amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride is unique due to the presence of both an amino group and an ester group on the pyrrole ring, which allows for diverse chemical modifications and applications. Its hydrochloride salt form enhances its solubility in water, making it more suitable for biological studies and pharmaceutical formulations.
Properties
IUPAC Name |
methyl 4-amino-1-ethylpyrrole-2-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-3-10-5-6(9)4-7(10)8(11)12-2;/h4-5H,3,9H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIXJOZVSSUBEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)OC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-88-8 | |
Record name | 1H-Pyrrole-2-carboxylic acid, 4-amino-1-ethyl-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845866-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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